Isobutyl 40750704

Description

The compound "Isobutyl 40750704" is presumed to refer to Isobutyl methylphosphonochloridate (CAS RN: 18359-05-2), based on structural and functional similarities inferred from the evidence. This organophosphorus compound is characterized by a methylphosphonochloridate group bound to an isobutyl chain. Key synonyms include O-Isobutyl methylphosphonochloridate and 2-Methylpropyl methylphosphonochloridate.

This compound is primarily utilized in specialized chemical syntheses, particularly in reactions requiring phosphorylating or chlorinating agents. Its reactivity stems from the electrophilic phosphorus center, making it valuable in producing derivatives for agrochemical or pharmaceutical intermediates .

Properties

Molecular Formula |

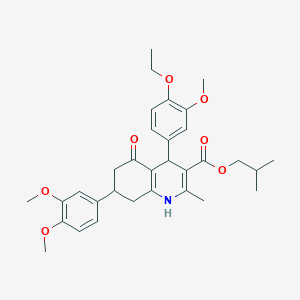

C32H39NO7 |

|---|---|

Molecular Weight |

549.7g/mol |

IUPAC Name |

2-methylpropyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C32H39NO7/c1-8-39-26-12-10-21(16-28(26)38-7)30-29(32(35)40-17-18(2)3)19(4)33-23-13-22(14-24(34)31(23)30)20-9-11-25(36-5)27(15-20)37-6/h9-12,15-16,18,22,30,33H,8,13-14,17H2,1-7H3 |

InChI Key |

PYKONKJTINWJNF-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCC(C)C)C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCC(C)C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

O,O-Dibutyl Methylphosphonothionate

- Structural Similarity : Shares a methylphosphonate core but substitutes the chloride with a thionate group (S=O) and includes two butyl chains instead of one isobutyl group.

- Molecular Formula : Likely C₉H₂₁O₃PS (inferred from naming conventions).

- Reactivity : The thionate group enhances sulfur-based reactivity, making it suitable for creating thiophosphate esters, which are common in pesticides.

- Applications: Used in organophosphate insecticide synthesis, contrasting with Isobutyl 40750704’s role in chlorinated intermediates .

n-Butyl Chloroformate (CAS RN: 592-34-7)

- Structural Similarity : Contains a chloroformate group (–O–CO–Cl) attached to a linear butyl chain.

- Molecular Formula : C₅H₉ClO₂ .

- Reactivity : Acts as an acylating agent, participating in esterification and carbamate synthesis.

- Applications : Widely used in peptide synthesis and polymer production. Unlike this compound, it lacks a phosphorus center, limiting its utility in phosphorylated compound synthesis .

Methyl Isobutyl Ketone (MIBK; CAS RN: 108-10-1)

- Functional Similarity : Shares the isobutyl group but is a ketone (structure: (CH₃)₂CH–CO–CH₃).

- Molecular Formula : C₆H₁₂O .

- Reactivity : A polar aprotic solvent with moderate acidity, ideal for extraction and purification processes.

- Applications: Used in coatings, adhesives, and as a solvent for resins. Unlike this compound, MIBK is non-reactive in synthesis and lacks hazardous chlorinated or phosphorylated groups .

Comparison with Functionally Similar Compounds

sec-Butyl Chloroformate (CAS RN: 17462-58-7)

- Functional Similarity: Another chloroformate with a branched alkyl chain.

- Molecular Formula : C₅H₉ClO₂ .

- Reactivity : Similar to n-butyl chloroformate but with steric hindrance due to branching, affecting reaction rates.

- Applications : Employed in controlled acylation reactions. Its safety profile and handling requirements align more with this compound due to shared hazards (e.g., corrosivity, lachrymatory effects) .

Isobutyl Acetate (CAS RN: 110-19-0)

- Functional Similarity : Ester derivative with an isobutyl group.

- Molecular Formula : C₆H₁₂O₂ .

- Reactivity: Hydrolyzes to acetic acid and isobutanol under acidic/basic conditions.

- Applications: Common solvent in coatings and fragrances. Unlike this compound, it is non-toxic and lacks reactive functional groups .

Q & A

Q. How is Isobutyl 40750704 synthesized, and what analytical methods are used to confirm its structural purity?

Methodological Answer:

- Synthesis Protocol: this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting isobutyl alcohol with a precursor under reflux conditions (60–80°C) in anhydrous dichloromethane, using a catalyst like sulfuric acid .

- Characterization:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of isobutyl substituents (e.g., δ 0.9–1.1 ppm for methyl protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 407.50704 ± 0.001) .

- Purity Assessment: HPLC with a C18 column (90:10 acetonitrile/water) ensures ≥98% purity; report retention time and peak area .

Table 1: Example Synthesis Conditions and Analytical Data

| Parameter | Condition/Result | Reference Method |

|---|---|---|

| Reaction Temperature | 75°C ± 2°C | |

| ¹H NMR (δ, ppm) | 0.92 (d, 6H), 1.85 (m, 1H) | |

| HPLC Purity | 98.5% |

Advanced Research Question

Q. What mechanistic pathways govern this compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Data Interpretation:

Basic Research Question

Q. Which spectroscopic techniques are optimal for distinguishing this compound from structural analogs (e.g., tert-butyl derivatives)?

Methodological Answer:

- Key Techniques:

- Validation: Cross-reference with X-ray crystallography (if crystalline) to confirm substituent geometry .

Advanced Research Question

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?

Methodological Answer:

- Root-Cause Analysis:

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets and assess methodological biases .

Advanced Research Question

Q. What strategies ensure reproducibility in this compound’s bioactivity assays across independent laboratories?

Methodological Answer:

- Standardization:

- Data Sharing: Publish raw datasets (absorbance values, cell counts) in supplementary materials to enable cross-validation .

Basic Research Question

Q. What safety and handling protocols are critical for working with this compound in laboratory settings?

Methodological Answer:

- Risk Mitigation:

- Material Safety Data Sheet (MSDS): Follow GHS classifications (e.g., flammability, skin irritation) and use fume hoods for synthesis .

- Waste Disposal: Neutralize acidic byproducts before disposal per EPA guidelines .

Advanced Research Question

Q. How can computational models predict this compound’s stability in novel solvent systems or under oxidative stress?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., COSMO-RS for solubility parameters) and oxidative degradation pathways .

- Experimental Validation: Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to detect degradation products .

Key Considerations for Researchers

- Ethical Compliance: Ensure institutional review board (IRB) approval for biological studies involving this compound .

- Data Transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets .

- Critical Analysis: Address limitations (e.g., instrument sensitivity, sample heterogeneity) in the discussion section of manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.